molecular formula C21H24N4O2 B5566420 3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide

3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide

Cat. No. B5566420
M. Wt: 364.4 g/mol
InChI Key: WFQNOCWPXAEMEX-UHFFFAOYSA-N
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Description

Triazole derivatives, such as 1,2,4-triazole benzoic acid hybrids , are a class of compounds that have been synthesized and studied for their potential applications in various fields. They are often used in the design and development of more selective and potent molecules .


Synthesis Analysis

The synthesis of similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, involves several steps and their structures are established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of similar compounds is often established by NMR and MS analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve several steps, including the formation of coordination polymers .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds related to "3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide" often explores novel synthetic routes and chemical transformations. For instance, the study by Sañudo et al. (2006) delves into the synthesis of a new class of cyclic dipeptidyl ureas through reactions involving cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones, leading to pseudopeptidic [1,2,4]triazines Synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. Similarly, Browne et al. (1981) investigated the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, contributing to the synthesis of pyrroles, indicating the diversity of synthetic applications Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides: Synthesis and X-ray structure of (E)-3-arylmethylidene-4,5-dihydro-3H-pyrroles.

Biological Activity

Compounds featuring triazole and benzamide moieties, similar to the target compound, have been evaluated for their biological activities. For instance, Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their potential anti-influenza virus activity, showcasing the relevance of such structures in medicinal chemistry New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Additionally, Yüksek et al. (2015) synthesized 1,2,4-triazol-5-one derivatives to study their antioxidant activities, further highlighting the chemical's potential in bioactive applications Synthesis, in vitro antioxidant activity, and physicochemical properties of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives.

Material Science Applications

The research also extends to the development of new materials, as seen in the work by Costes et al. (2010), where metalloligands based on similar compounds are used for designing single-molecule and single-chain magnets, demonstrating the versatility of these compounds in material sciences Metalloligands for designing single-molecule and single-chain magnets.

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, have been found to exhibit potent inhibitory activities against certain cancer cell lines .

Future Directions

Future research could focus on further exploring the properties and potential applications of similar compounds. For example, 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent molecules .

properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-21(2,27)11-10-16-4-3-5-18(12-16)20(26)23-13-17-6-8-19(9-7-17)25-15-22-14-24-25/h3-9,12,14-15,27H,10-11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQNOCWPXAEMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)N3C=NC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide

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